2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate
Overview
Description
2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate is a useful research compound. Its molecular formula is C23H17FO6S and its molecular weight is 440.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Effects
Research by Behrami and Dobroshi (2019) on similar compounds to 2-(4-ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-fluorobenzene-1-sulfonate, specifically 4-hydroxy-chromen-2-one derivatives, highlighted their potential in exhibiting high levels of antibacterial activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. The study suggests the significance of these compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant and Anticancer Potentials
A study by Zang et al. (2021) explored a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives, focusing on their free radical scavenging capabilities and cytotoxic efficacies against cancer cell lines. These derivatives, including structures similar to this compound, showed better cytotoxic activities than some controls and exhibited significant antioxidant properties (Zang et al., 2021).
Proton Exchange Membranes in Fuel Cells
Research on poly(arylene ether sulfone) proton exchange membranes, involving derivatives like this compound, indicates potential applications in fuel cells. These studies, like the one conducted by Wang et al. (2012), investigate the properties of such materials, revealing their suitability due to high proton conductivities and low methanol permeabilities, essential characteristics for efficient fuel cell performance (Wang et al., 2012).
Synthesis of DNA-PK Inhibitors
Aristegui et al. (2006) discussed the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, which is relevant to compounds like this compound. Such research underlines the importance of these compounds in medicinal chemistry, particularly in the development of novel therapeutic agents (Aristegui et al., 2006).
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-fluorobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQWUOYTHBLNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.